
6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of bromine, p-tolyl, and p-tolylethynyl groups attached to the quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The p-tolylethynyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while coupling reactions can produce extended conjugated systems.
科学研究应用
6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and p-tolyl groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in devices like LEDs.
相似化合物的比较
Similar Compounds
6-Bromo-3-(p-tolyl)quinoxaline: Lacks the p-tolylethynyl group, which may affect its reactivity and applications.
3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline: Lacks the bromine atom, which can influence its chemical behavior.
6-Bromo-2-(p-tolylethynyl)quinoxaline: Lacks the p-tolyl group, impacting its overall properties.
Uniqueness
6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline is unique due to the combination of bromine, p-tolyl, and p-tolylethynyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C24H17BrN2 |
|---|---|
分子量 |
413.3 g/mol |
IUPAC 名称 |
6-bromo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)ethynyl]quinoxaline |
InChI |
InChI=1S/C24H17BrN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-23-15-20(25)12-14-21(23)26-22/h3-8,10-12,14-15H,1-2H3 |
InChI 键 |
ROMLCMXFOPGAMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC2=NC3=C(C=C(C=C3)Br)N=C2C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


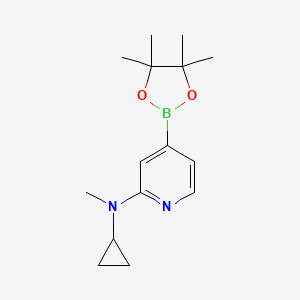
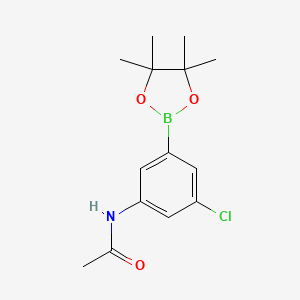
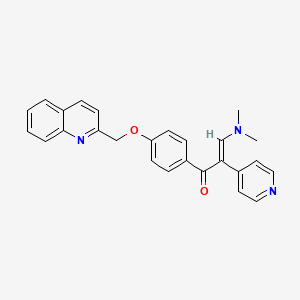
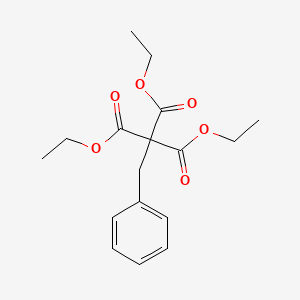
![tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B12337397.png)

![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)
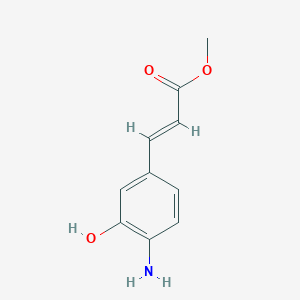

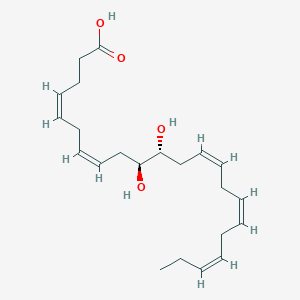
![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)

